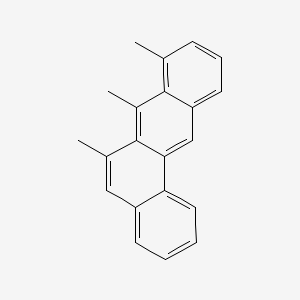

6,7,8-Trimethylbenz(a)anthracene

Description

Significance of Methylated Benz(a)anthracenes in Chemical Biology Research

The position of methyl groups on the benz(a)anthracene (B33201) ring is a critical determinant of biological activity. Research has shown that methylation can either enhance or diminish the carcinogenic potential of the parent molecule. This is largely because methyl groups influence the metabolic pathways that activate PAHs into their ultimate carcinogenic forms—diol epoxides. scispace.comd-nb.info These reactive intermediates bind covalently to DNA, forming adducts that can lead to mutations and initiate cancer if not properly repaired. nih.govd-nb.info

Studies on various monomethylated and dimethylated benz(a)anthracenes reveal a complex structure-activity relationship:

Tumor Initiation: The tumor-initiating activity of benz(a)anthracene is significantly enhanced by methyl-substitution at the 6- and 8-positions. nih.gov In contrast, some substitutions can decrease tumorigenicity. For instance, 7,11,12-trimethylbenz[a]anthracene showed only about 5% of the tumor-initiating activity of the potent carcinogen 7,12-dimethylbenz[a)anthracene (DMBA), though it remained highly tumorigenic. nih.gov

Metabolic Activation: The carcinogen 7-methylbenz[a]anthracene (B135024) (7-MBA) is thought to be metabolically activated to its ultimate carcinogenic form via a bay-region dihydrodiol-epoxide. nih.gov The presence and position of methyl groups can influence the formation of these crucial metabolites.

DNA Binding: The extent of covalent binding to DNA often correlates with the carcinogenic activity of these compounds. For example, following topical application on mouse skin, 7-MBA was found to bind to DNA at five and nine times the level of 7-ethylbenz[a]anthracene (7-EBA) and the parent benz[a]anthracene, respectively, which aligns with their relative carcinogenic activities. nih.gov

| Compound | Key Research Finding | Reference |

|---|---|---|

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Powerful organ-specific carcinogen and immunosuppressor; widely used as a tumor initiator in research. | wikipedia.org |

| 7-Methylbenz(a)anthracene (7-MBA) | Higher DNA binding capacity compared to benz(a)anthracene and 7-EBA, correlating with its carcinogenicity. Activated via a bay-region diol-epoxide. | nih.gov |

| 6,8-Dimethylbenz(a)anthracene | Tumor-initiating activity is 4- to 8-fold higher than the parent benz(a)anthracene. | nih.gov |

| 7,11,12-Trimethylbenz(a)anthracene (7,11,12-TMBA) | Possesses about 5% of the tumor-initiating activity of DMBA, but is still considered highly tumorigenic. | nih.gov |

Overview of Academic Research Trajectories for 6,7,8-Trimethylbenz(a)anthracene and Related Congeners

Direct academic research focusing exclusively on this compound is not extensively reported in publicly accessible literature. However, the research trajectory for this compound can be inferred from studies on its isomers and other polymethylated derivatives, particularly those with methyl groups in or near the sterically crowded "bay-region." The bay-region is the sterically hindered area between the 1 and 12 positions of the benz(a)anthracene molecule, and its diol epoxides are often the most mutagenic and carcinogenic metabolites. epa.govacs.org

A highly relevant related congener is 7,8,12-trimethylbenz[a]anthracene (TMBA) , a known leukemogen. Research comparing TMBA to the well-studied DMBA provides significant insights into the effects of trimethylation.

A key study investigated the in vivo covalent binding of both TMBA and DMBA to the DNA of hematopoietic organs (spleen and bone marrow) and the liver in rats. nih.gov The major findings include:

DNA Adduct Formation: Both TMBA and DMBA were found to bind persistently to the DNA of bone marrow and liver. nih.gov The formation of stable DNA adducts is a critical step in chemical carcinogenesis. nih.govnih.gov

Organ Susceptibility: Despite differences in the target organs for carcinogenesis, the study found no direct correlation between the susceptibility of an organ to cancer and the specific types or relative amounts of DNA adducts formed, at least for the organs studied. nih.gov

Biological Effect: Both TMBA and DMBA were observed to deplete bone marrow cells, indicating a shared cytotoxic effect on this hematopoietic tissue. nih.gov

This line of research demonstrates that trimethylated benz(a)anthracenes are potent agents capable of forming persistent DNA adducts in target tissues, a hallmark of carcinogenic PAHs. The academic trajectory for understanding compounds like this compound would likely involve similar comparative studies to determine its specific metabolic pathways, the profile of DNA adducts it forms, and its resulting carcinogenic and cytotoxic activity relative to its isomers and other methylated PAHs.

| Compound | Biological Effect | DNA Binding Characteristics | Reference |

|---|---|---|---|

| 7,8,12-Trimethylbenz[a]anthracene (TMBA) | Leukemogen; causes depletion of bone marrow cells. | Binds covalently and persistently to DNA in spleen, bone marrow, and liver. | nih.gov |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Leukemogen; causes depletion of bone marrow cells. | Binds covalently and persistently to DNA in spleen, bone marrow, and liver. Forms three main deoxyribonucleoside adducts. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

20627-32-1 |

|---|---|

Molecular Formula |

C21H18 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

6,7,8-trimethylbenzo[a]anthracene |

InChI |

InChI=1S/C21H18/c1-13-7-6-9-17-12-19-18-10-5-4-8-16(18)11-14(2)21(19)15(3)20(13)17/h4-12H,1-3H3 |

InChI Key |

BDBUCKHMCRKPNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C3C(=CC4=CC=CC=C4C3=CC2=CC=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benz a Anthracenes

Approaches to the Synthesis of 6,7,8-Trimethylbenz(a)anthracene and its Isomers

Modern transition-metal-catalyzed reactions offer powerful and efficient pathways. nih.gov One such approach involves the palladium-catalyzed annulative dimerization of phenylene triflates through a twofold C-H activation, which can build polybenzoacene structures. chemistryviews.org Another robust strategy combines Suzuki-Miyaura cross-coupling with ring-closing metathesis (RCM). researchgate.net This sequence allows for the step-wise construction of the fused ring system from appropriately substituted naphthalene and benzene precursors, offering excellent control over the final substitution pattern. For instance, a substituted 2-naphthyl benzaldehyde can be coupled with a vinyl-containing component, followed by an RCM reaction to form the final aromatic ring of the benz(a)anthracene (B33201) core. researchgate.net

Classical methods also remain relevant for PAH synthesis. beilstein-journals.org The Bradsher reaction, an acid-catalyzed cyclodehydration of diarylmethanes, is a well-established method for forming the anthracene (B1667546) moiety within the larger structure. nih.gov Similarly, Friedel-Crafts reactions can be employed to append parts of the ring system, although regioselectivity can be a challenge with highly substituted precursors. beilstein-journals.org The Elbs reaction, a pyrolysis method for diaryl ketones, provides another, albeit often harsh, route to condensed aromatic systems. beilstein-journals.org

The choice of synthetic route would depend on the availability of appropriately substituted starting materials, such as a trimethyl-substituted naphthalene or benzene derivative, and the desired regiochemical outcome. The table below summarizes some of the key synthetic strategies applicable to the synthesis of substituted benz(a)anthracenes.

| Synthetic Strategy | Key Reactions | Advantages | Primary Use |

| Metal-Catalyzed Annulation | Palladium-catalyzed C-H Activation, Suzuki-Miyaura Coupling, Ring-Closing Metathesis (RCM) | High efficiency, milder conditions, good functional group tolerance. chemistryviews.orgresearchgate.net | Building complex PAH skeletons with precise regiochemistry. nih.govresearchgate.net |

| Bradsher Cyclodehydration | Acid-catalyzed intramolecular cyclization of diarylmethanes. | Well-established, reliable for forming anthracene systems. nih.gov | Annulation of the final aromatic ring. |

| Friedel-Crafts Reaction | Electrophilic acylation or alkylation of an aromatic ring. | Utilizes common starting materials. beilstein-journals.org | Attaching side chains or building blocks to the aromatic core. |

| Diels-Alder Reaction | [4+2] cycloaddition of a diene and dienophile. | Forms a six-membered ring in a single, stereocontrolled step. | Constructing a portion of the fused ring system. rsc.org |

Preparation of Site-Specifically Modified Benz(a)anthracene Derivatives for Mechanistic Investigations

The synthesis of site-specifically modified benz(a)anthracenes is crucial for elucidating reaction mechanisms, metabolic pathways, and structure-activity relationships. researchgate.net Isotopic labeling is a primary tool in these investigations. For example, the preparation of site-specifically deuterated derivatives of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) has been accomplished to study the mechanism of hydrogenolysis of aryl halides, a reaction that can be involved in certain synthetic steps. cambridge.org Such labeled compounds are invaluable for tracing the fate of atoms through complex metabolic transformations in biological systems. nih.gov

Fluorescence spectroscopy is another powerful technique used in mechanistic studies, often requiring specifically synthesized derivatives. The metabolic activation of benz(a)anthracene can proceed through different pathways, forming various diol-epoxide metabolites. nih.gov By synthesizing authentic samples of these metabolites and their DNA adducts, researchers can compare their fluorescence spectra to those obtained from in-vivo samples. This comparison helps identify the specific metabolic pathway active in cells, as the fluorescence signature is characteristic of the electronic structure of the fluorophore, which is determined by the substitution pattern on the aromatic rings. nih.gov For instance, spectral evidence has shown that metabolic activation of benz(a)anthracene can occur on the 8,9,10,11-ring, leading to phenanthrene-like fluorescence, rather than on the 1,2,3,4-ring. nih.gov

The synthesis of a series of isomers with functional groups at defined positions, such as the 1-, 2-, 3-, and 4-hydroxy isomers of benz[a]anthracene and its diones, allows for a systematic evaluation of how the position of a single functional group impacts biological activity and metabolic fate. scilit.com

Key applications of site-specifically modified benz(a)anthracenes include:

Isotopic Labeling (e.g., Deuterium): Used to trace metabolic pathways and elucidate reaction mechanisms. cambridge.orgnih.gov

Metabolite Synthesis: Preparation of authentic diol-epoxides and other metabolites to serve as standards in biological studies. nih.gov

Fluorescent Probes: The intrinsic fluorescence of the benz(a)anthracene core is sensitive to its chemical environment and substitution, allowing derivatives to be used as probes. nih.gov

Structure-Activity Relationship Studies: A systematic series of isomers with varied substituent positions helps to map out the structural requirements for biological or chemical activity. nih.gov

Influence of Methyl Substitution on Synthetic Pathways and Molecular Architecture

The number and position of methyl groups on the benz(a)anthracene framework have a profound influence on both the synthetic strategies required for its construction and the final three-dimensional shape of the molecule. nih.gov

From a synthetic perspective, methyl groups exert significant electronic and steric effects. As electron-donating groups, they activate the aromatic ring towards electrophilic substitution, a common step in many synthetic routes. This activation, however, is also directing; substitutions are favored at the ortho and para positions relative to the methyl group, which must be considered when planning a regioselective synthesis. Conversely, steric hindrance from a methyl group can block or slow down reactions at adjacent positions. acs.org This effect can be exploited to direct reagents to other, less hindered sites on the polycyclic skeleton. nih.gov

The most dramatic impact of methyl substitution is on the molecular architecture of the benz(a)anthracene molecule. The parent benz(a)anthracene is a planar aromatic system. nih.gov However, when substituents are introduced into sterically crowded areas, particularly the "bay region" (the hindered region between the 1 and 12 positions), the molecule must distort to relieve the strain. This distortion forces the aromatic rings out of planarity. nih.govalfa-chemistry.com

X-ray diffraction analysis of 11-methylbenz[a]anthracene, where the methyl group is adjacent to the bay region, reveals a nearly planar molecule, with only a 1.8-degree inclination between the benzo-ring and the anthracene portion. nih.gov However, this study notes that other, more carcinogenically active benz(a)anthracenes with bay-region methyl substituents are expected to be significantly more distorted. nih.gov Forcing the π-conjugated system out of planarity alters its electronic properties, stability, and how it interacts with biological macromolecules like DNA and enzymes, which is a key determinant of its biological activity. rsc.org

| Effect of Methyl Substitution | Impact on Synthesis | Impact on Molecular Architecture |

| Electronic Effect | Activates ring for electrophilic substitution; directs incoming groups to ortho and para positions. | Modifies the electron distribution in the π-system, affecting photophysical properties. rsc.orgresearchgate.net |

| Steric Hindrance | Can block reaction at adjacent sites, influencing regioselectivity. acs.orgnih.gov | Causes deviation from planarity, especially for bay-region substituents, leading to a twisted or buckled structure. nih.govrsc.org |

Metabolic Transformation and Enzymatic Biotransformation Pathways

Role of Cytochrome P450 Enzymes in the Biotransformation of Trimethylbenz(a)anthracenes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the Phase I metabolism of a wide array of compounds, including PAHs. These enzymes introduce or expose functional groups, such as hydroxyl (-OH) groups, which prepares the molecule for subsequent Phase II conjugation reactions.

Detailed studies focused on the identification and characterization of the metabolites of 6,7,8-trimethylbenz(a)anthracene are scarce. The metabolic process for similar PAHs typically involves the formation of epoxides, dihydrodiols, and phenols. For this compound, it is hypothesized that metabolism would likely occur at the aromatic rings and potentially at the methyl groups, leading to a variety of hydroxylated and further oxidized products. However, specific data from metabolic studies on this compound are not currently documented.

Table 1: Hypothetical Phase I Metabolites of this compound (Note: This table is based on general PAH metabolism and does not represent experimentally confirmed metabolites of this compound)

| Potential Metabolite Class | Potential Site of Metabolism |

| Epoxides | Aromatic ring positions |

| Dihydrodiols | Aromatic ring positions |

| Phenols | Aromatic ring positions |

| Hydroxymethyl derivatives | Methyl groups at positions 6, 7, or 8 |

Contribution of Phase II Enzymes to the Metabolism of this compound

Phase II enzymes are responsible for conjugating the functional groups introduced during Phase I metabolism with endogenous molecules, which significantly increases their water solubility and facilitates their elimination.

There is a lack of specific research on the sulfation and glucuronidation pathways in the metabolism of this compound. In general, the hydroxylated metabolites of PAHs are substrates for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). These enzymes would catalyze the addition of a sulfonate or glucuronic acid group, respectively, to the hydroxylated metabolites of this compound. The extent to which each of these pathways contributes to the detoxification of this specific compound is unknown.

Consistent with the lack of data on Phase II pathways, there is no available information on the characterization of specific sulfate (B86663) or glucuronide conjugates of this compound. The identification of such conjugates would require dedicated metabolic studies using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Potential Phase II Conjugates of this compound Metabolites (Note: This table is speculative and not based on experimental data for this compound)

| Conjugate Type | Enzyme Family | Potential Substrate (from Phase I) |

| Glucuronide Conjugates | UGTs | Hydroxylated metabolites |

| Sulfate Conjugates | SULTs | Hydroxylated metabolites |

In Vitro and In Vivo Metabolic Profiling Methodologies

The study of xenobiotic metabolism relies on a combination of in vitro and in vivo methodologies. In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, allow for the investigation of specific metabolic pathways in a controlled environment. In vivo studies, typically conducted in animal models, provide a more comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

While these methodologies are standard in the field of drug metabolism and toxicology, their specific application to generate a metabolic profile for this compound has not been reported in the available scientific literature. Such studies would be essential to understand the metabolic fate and potential biological activity of this compound.

Molecular Mechanisms of Interaction

DNA Adduct Formation by 6,7,8-Trimethylbenz(a)anthracene and its Metabolites

The interaction of this compound (6,7,8-TMBA) and its metabolites with genetic material is a critical aspect of its biological activity. This process primarily involves the formation of DNA adducts, which are covalent bonds between the chemical and DNA.

The metabolic activation of benz(a)anthracene (B33201) derivatives is a prerequisite for DNA adduct formation. This process typically involves cytochrome P450 enzymes, which convert the parent compound into reactive intermediates, such as diol epoxides. For methylated polycyclic aromatic hydrocarbons (PAHs) like 6,7,8-TMBA, the position of the methyl groups significantly influences the formation and structure of these reactive metabolites.

Research on the related compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), has shown that its metabolic activation leads to the formation of both anti- and syn-bay-region diol-epoxides. nih.gov These stereoisomeric diol epoxides can then react with DNA, primarily at the N2 position of deoxyguanosine and the N6 position of deoxyadenosine (B7792050). nih.gov The major DNA adduct identified in mouse epidermis treated with 7-MBA was tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo, indicating a specific stereochemical preference in the reaction. nih.gov In addition, minor adducts derived from the syn-diol-epoxide with both deoxyguanosine and deoxyadenosine were also detected. nih.gov

For 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent related compound, chromatographic analysis has revealed at least two major types of identifiable adducts in various rat tissues. nih.gov The predominant adduct results from the reaction of a DMBA bay-region diol-epoxide. nih.gov Another significant adduct type arises from the binding of a diol-epoxide of a DMBA metabolite, 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov The formation of these specific adducts underscores the complex metabolic pathways involved and the variety of DNA lesions that can be produced.

Quantitative analysis of DNA adducts provides crucial insights into the extent of DNA damage in various tissues and its potential correlation with biological outcomes. In SENCAR mouse epidermis treated with 7-MBA, the total level of covalent binding was determined to be 0.37 ± 0.07 pmol/mg DNA 24 hours after topical application. nih.gov

Studies with the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) in female Sprague-Dawley rats have shown varying levels of DNA binding across different organs. nih.gov Following intravenous administration, maximum DNA binding levels ranged from approximately 12 µmol hydrocarbon/mol deoxyribonucleic acid in the liver to about 5 µmol hydrocarbon/mol deoxyribonucleotide in the mammary gland. nih.gov Interestingly, higher levels of chromatographically identical DMBA-DNA adducts were found in the non-target liver tissue compared to the target mammary tissue, suggesting that the level of adduct formation alone is not a sufficient determinant of tissue-specific carcinogenicity. nih.gov However, the observation that a noncarcinogenic analogue, 2-fluoro-7,12-dimethylbenz[a]anthracene, produced very low levels of DNA adducts implies that a certain threshold of adduct formation may be necessary for carcinogenesis to occur. nih.gov

The persistence of these adducts is also a key factor. In Long-Evans rats treated with 7,8,12-trimethylbenz[a]anthracene (TMBA) and DMBA, both compounds bound persistently to the DNA of bone marrow and liver, with less binding observed in the spleen. nih.gov

Table 1: Quantitative DNA Adduct Levels of Benz(a)anthracene Derivatives in Rodent Models

| Compound | Animal Model | Tissue | Adduct Level | Source |

| 7-Methylbenz[a]anthracene | SENCAR Mouse | Epidermis | 0.37 ± 0.07 pmol/mg DNA | nih.gov |

| 7,12-Dimethylbenz[a]anthracene | Sprague-Dawley Rat | Liver | ~12 µmol/mol dN | nih.gov |

| 7,12-Dimethylbenz[a]anthracene | Sprague-Dawley Rat | Mammary Gland | ~5 µmol/mol dN | nih.gov |

The position of methyl groups on the benz(a)anthracene ring system has a profound effect on its biological activity, including its ability to form DNA adducts. The "bay region" theory posits that diol epoxides with an epoxide ring in a sterically hindered bay region are particularly reactive and carcinogenic. Methyl groups located in or near this region can significantly influence the formation and reactivity of these diol epoxides.

For instance, the presence of a methyl group in the bay region can enhance the carcinogenicity of the parent compound. Studies on various methylbenz[a]anthracene derivatives have demonstrated that modifications in the number and position of methyl groups lead to major changes in their biological activities. nih.gov Research has shown that methylation at both the 7 and 12 positions of the benzanthracene ring significantly enhances immunosuppressive effects, which is another biological activity of these compounds. nih.gov

The major DNA adduct from 7-MBA in mouse epidermis is derived from the anti-bay-region diol-epoxide, highlighting the importance of this metabolic pathway. nih.gov Similarly, for DMBA, the primary adducts are formed from bay-region diol-epoxides. nih.gov The specific location of the methyl groups in 6,7,8-TMBA would likewise be expected to influence its metabolic activation pathway and the subsequent stereochemistry and quantity of DNA adducts formed.

Hematopoietic organs, such as the spleen and bone marrow, are important targets for some polycyclic aromatic hydrocarbons. Research has shown that the leukemogenic compounds 7,12-dimethylbenz[a]anthracene (DMBA) and 7,8,12-trimethylbenz[a]anthracene (TMBA) bind covalently to the DNA of spleen and bone marrow in Long-Evans rats. nih.gov Both TMBA and DMBA were found to deplete bone marrow cells. nih.gov

A key finding from these studies is the persistent binding of both TMBA and DMBA to the DNA of bone marrow and liver, with lower levels of binding to spleen DNA. nih.gov The three main DMBA-deoxyribonucleoside adducts were found to be the same in the spleen, bone marrow, and liver. nih.gov Furthermore, there were no organ-specific or age-dependent differences in the relative amounts of these adducts. nih.gov This suggests that for these compounds, there appears to be no direct correlation between the susceptibility of an organ to carcinogenesis and the specific nature or relative amount of the DNA adducts formed, at least among the organs studied. nih.gov

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic and biological effects of many environmental pollutants, including polycyclic aromatic hydrocarbons. researchgate.netdoi.org

Upon entering a cell, compounds like trimethylbenz(a)anthracenes can bind to the AhR, which is located in the cytoplasm. researchgate.net This binding event triggers a conformational change in the receptor, leading to its activation. The activated AhR then translocates to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). doi.org This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs), which are located in the promoter regions of target genes. doi.org

The binding affinity of a particular compound for the AhR is a key determinant of its potency in activating this signaling pathway. Structure-activity relationships for a series of chlorinated dibenzofurans have shown a correlation between their binding affinities for the AhR and their antitumorigenic activity in a DMBA-induced rat mammary tumor model. nih.gov This suggests that the ability to activate the AhR is crucial for the biological effects of these types of compounds. nih.gov The activation of the AhR signaling pathway leads to the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics. researchgate.netnih.gov

AhR-Mediated Gene Expression Profiling and Induction of Target Genes

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the cellular response to polycyclic aromatic hydrocarbons (PAHs). nih.gov Upon binding a ligand like a benz(a)anthracene derivative, the AhR translocates to the nucleus, forms a heterodimer with the Ah receptor nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as xenobiotic response elements (XREs). nih.gov This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism.

While a specific gene expression profile for this compound is not detailed, research on other PAHs and specifically on DMBA demonstrates the induction of cytochrome P450 family genes, particularly CYP1A1 and CYP1B1. nih.govresearchgate.net These enzymes are involved in the metabolic activation of PAHs. For instance, studies on DMBA-induced tumors have confirmed the presence of functional AhR signaling pathways, with the induction of CYP1A1-dependent activity being a sensitive indicator of AhR agonist exposure. nih.gov Activation of the AhR by its potent ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is known to suppress T-cell dependent immune responses by altering gene expression early in CD4+ T-cell differentiation. frontiersin.org

Table 1: Key Genes and Proteins in AhR-Mediated Pathways

| Gene/Protein | Function | Role in PAH Response |

| AhR | Ligand-activated transcription factor | Binds PAHs, initiating a transcriptional response. |

| ARNT | Dimerization partner for AhR | Essential for the AhR complex to bind DNA. |

| CYP1A1 | Cytochrome P450 enzyme | Metabolizes PAHs, can lead to their activation into carcinogenic forms. |

| CYP1B1 | Cytochrome P450 enzyme | Also involved in the metabolic activation of PAHs. |

This table is based on general AhR pathway knowledge and studies with related PAHs.

Comparative AhR Potency of Trimethylated Benz(a)anthracene Isomers

The position of alkyl groups on the benz(a)anthracene skeleton significantly influences a molecule's ability to bind and activate the AhR. Studies on various substituted PAHs show that methylation can either increase or decrease potency depending on the specific isomer and the animal species being studied. acs.org

Other Intercellular and Intracellular Signaling Perturbations

Modulation of Cell Proliferation Pathways

Research into the carcinogenic mechanisms of the related compound 7,12-dimethylbenz[a]anthracene (DMBA) has shown that it can markedly increase cancer cell proliferation. nih.govresearchgate.net This effect is linked to the induction of the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition (EMT) process, both of which are critical for cell growth and migration. nih.gov

Key findings from studies on DMBA include:

Increased Cell Viability: DMBA treatment led to a significant increase in the proliferation of breast and cervical cancer cell lines. nih.gov

Upregulation of Sp1: The transcription factor Specificity protein 1 (Sp1) was identified as a key regulator, with its upregulation by DMBA being crucial for the observed carcinogenic effects. nih.gov

Activation of Wnt/β-catenin: DMBA was found to promote EMT-inducing factors and β-catenin, key components of this proliferation-associated pathway. nih.govresearchgate.net

Disruption of Gap Junctional Intercellular Communication (GJIC) Mechanisms

Gap junctional intercellular communication (GJIC) is vital for maintaining tissue homeostasis, and its disruption is considered an early event in carcinogenesis. Studies on the genotoxic carcinogen DMBA have demonstrated its ability to significantly inhibit GJIC. nih.gov This inhibition occurs through the reduction of both the protein and mRNA expression of Connexin 43 (Cx43), a primary gap junction protein. nih.gov The mechanism involves interference with post-transcriptional and post-translational processes that affect the stability of the Cx43 protein. nih.gov

Investigations into Mechanisms of Oxidative Stress Induction

The parent compounds, anthracene (B1667546) and benz[a]anthracene, are known to induce neurodegeneration through mechanisms involving oxidative stress. nih.gov This process is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.

Key markers of oxidative stress observed after exposure to benz[a]anthracene include: nih.gov

A significant decrease in the activity of antioxidant enzymes like catalase (CAT) and glutathione (B108866) S-transferase (GST).

Depletion of glutathione (GSH) levels.

An increase in nitric oxide (NO) levels.

These findings suggest that a potential mechanism of toxicity for derivatives like this compound could involve the induction of oxidative stress, leading to cellular damage.

Research into DNA Cleavage Mechanisms for Anthracene Derivatives

Anthracene derivatives can damage DNA through several mechanisms. While some derivatives require metabolic activation to form DNA adducts, others can be activated by light to directly cleave DNA. nih.govuconn.edu Irradiation of anthracene derivatives in the presence of plasmid DNA has been shown to cause cleavage of the sugar-phosphate backbone. uconn.edu

The mechanisms of DNA cleavage can vary based on the derivative's structure:

Intercalation: Some anthracene derivatives bind to DNA by intercalating between the base pairs. uconn.edu

Radical Formation: Light activation can lead to the formation of a cation radical, which is thought to be responsible for the DNA cleavage. uconn.edu

Hydrolysis: Certain derivatives can cleave the phosphodiester bond of DNA via a hydrolysis pathway.

Groove Binding: Other derivatives, such as the anthraquinones quinizarin (B34044) and danthron, bind to the grooves of the DNA helix. nih.gov

Studies on 7,8,12-trimethylbenz[a]anthracene have shown that it binds covalently to DNA in various organs, a critical step in its carcinogenic action. nih.gov

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationships (QSAR) for Trimethylbenz(a)anthracenes

QSAR models provide a quantitative linkage between the chemical structure of a compound and its biological activity. For polycyclic aromatic hydrocarbons (PAHs) like the trimethylbenz(a)anthracenes, these models are crucial for estimating toxicity and carcinogenicity without exhaustive experimental testing. nih.gov

A prominent approach in QSAR studies involves the use of topological descriptors, which are numerical values derived from the molecular graph of a compound. researchgate.net In this context, the molecule's atoms are treated as vertices and the bonds as edges in a graph. worldscientific.com From this graph, various indices, or "graph invariants," can be calculated to encode information about molecular size, shape, and branching.

For methylated PAHs, QSAR studies have successfully used topological descriptors derived from distance matrices and the correlation weights of local graph invariants to model carcinogenic activity. researchgate.netresearchgate.net These models can achieve a relatively high degree of accuracy in predicting whether a specific methyl-substituted PAH will be carcinogenic. researchgate.net The underlying principle is that the topological characteristics of the molecule, captured by these indices, reflect the physicochemical properties that govern its biological interactions. researchgate.net

| Descriptor Type | Basis | Application in PAH QSAR |

|---|---|---|

| Topological Indices | Based on the molecular graph (atom-bond connectivity). Encodes information on size, shape, and branching. | Used to build regression models that correlate molecular structure with carcinogenic activity. nih.govresearchgate.net |

| Distance Matrices | Represents the shortest path between any two atoms in the molecular graph. | Used to derive more complex topological descriptors for predicting the carcinogenicity of methylated PAHs. researchgate.net |

| Graph Invariants | Numerical values that are unchanged by graph isomorphism; they characterize the structure. | Local graph invariants are weighted and optimized to create robust predictive models for PAH toxicity. researchgate.net |

Moving beyond graph theory, Molecular Quantum Similarity Measures (MQSM) offer a more physically profound descriptor for QSAR studies. scribd.com MQSM quantifies the similarity between two molecules based on their electron density distributions, a fundamental property calculated using quantum chemistry. scribd.com This approach can be used to construct 3D-QSAR models where the biological activity of a series of compounds is correlated with their quantum similarity to a reference compound with known activity. nih.gov

The methodology involves calculating a similarity index between the target molecule (e.g., 6,7,8-trimethylbenz(a)anthracene) and a template molecule. This process can be refined by using different quantum-mechanical operators to "tune" the similarity measure, enhancing the robustness of the QSAR model. nih.gov By replacing more empirical descriptors with MQSM, a more direct link between the quantum mechanical properties of a molecule and its biological function can be established. scribd.com

The carcinogenicity of methylbenz[a]anthracenes is intimately linked to their electronic and structural properties, particularly concerning their metabolism. nih.gov The "bay region" theory of PAH carcinogenesis is central here. This theory posits that PAHs are metabolically activated to form highly reactive diol epoxides. The position of the methyl groups can significantly influence the ease of this activation process.

Quantum chemical studies have established positive correlations between the carcinogenic potencies of methylbenz[a]anthracene derivatives and two key factors:

The reactivity of the parent hydrocarbon toward the initial epoxidation in the bay region. nih.gov

The stability of the ultimate carcinogenic species, the diol epoxide carbocations. nih.gov

Furthermore, QSAR studies have successfully correlated carcinogenicity with π-electronic indices associated with specific molecular regions, such as the "bay" region, "K-region," and "L-region." tandfonline.com For instance, a high electron density in the bay region is often associated with higher carcinogenic activity.

| Molecular Property / Region | Electronic Index | Correlation with Carcinogenicity | Reference |

|---|---|---|---|

| Bay Region Epoxidation | Calculated substrate reactivity | Positive | nih.gov |

| Diol Epoxide Cation | Calculated carbocation stability | Positive | nih.gov |

| Bay Region | π-Electron Density (QAB) | Positive | tandfonline.com |

| L-Region | π-Electron Density (QL) | Negative | tandfonline.com |

| K-Region | Superdelocalizability Index (SK) | Positive | tandfonline.com |

Theoretical Investigations via Computational Chemistry

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like this compound at an electronic level.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, represents the ability of a molecule to donate electrons, while the LUMO, as the lowest energy empty orbital, represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that a molecule is more polarizable and more reactive. mdpi.com For PAHs, a smaller energy gap often correlates with greater reactivity and, consequently, higher potential for the metabolic activation that leads to carcinogenicity.

| Parameter | Definition | Implication for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a stronger electron-donating ability (more nucleophilic). mdpi.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a stronger electron-accepting ability (more electrophilic). mdpi.com |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap suggests high chemical reactivity and low kinetic stability. mdpi.com |

The structure of this compound is not perfectly planar due to the steric hindrance introduced by the three methyl groups. These groups are positioned in the crowded "bay region" of the molecule. This steric clash forces the aromatic rings to twist, resulting in a fixed, non-planar conformation.

Conformational analysis, using methods like molecular mechanics, can predict the most stable three-dimensional shape of the molecule, including the torsional angles between the aromatic rings. rsc.org This defined stereochemistry is critical for its biological activity. The specific shape of the molecule dictates how it fits into the active sites of metabolic enzymes. A conformation that is favorable for binding to enzymes that catalyze the formation of diol epoxides will enhance its carcinogenic potential. Conversely, a shape that hinders this binding may lead to detoxification. Therefore, the rigid, distorted conformation resulting from the methyl group substitution is a key determinant of the compound's ultimate biological effect.

Role of Methyl Group Position and Steric Strain in Modulating Biological Activity

The position of methyl groups on the benz(a)anthracene (B33201) nucleus is a critical factor in determining the molecule's biological activity, primarily by influencing its metabolic activation and detoxification pathways. The presence of methyl groups can either enhance or diminish carcinogenic potential depending on their location.

Research has demonstrated that methylation at certain positions can significantly impact tumorigenicity. For instance, studies on various dimethyl and trimethyl derivatives of benz(a)anthracene have revealed a wide range of carcinogenic activities. nih.gov The leukemogenic potential of 7,8,12-trimethylbenz(a)anthracene (B89103) has been documented, highlighting the significance of the substitution pattern. nih.gov

The introduction of methyl groups can induce steric strain, particularly when they are located in or near the bay region. This steric hindrance can affect the planarity of the molecule and influence the interaction with metabolic enzymes. For example, the substitution of a methyl group at the 6-position of 3-methylcholanthrene, a related PAH, increases steric strain in the bay region and results in a non-planar molecule with enhanced tumor-initiating activity. nih.gov Similarly, methyl substitution at the 6- and 8-positions of benz(a)anthracene was found to enhance its weak tumor-initiating activity, which is thought to be due to a decrease in metabolic detoxification at the adjacent double bonds. nih.gov

Conversely, steric hindrance can also lead to a decrease in carcinogenic activity. The introduction of an 11-methyl group in the highly potent carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) results in 7,11,12-trimethylbenz(a)anthracene, a compound with significantly lower tumor-initiating activity. nih.gov This is attributed to a "buttressing effect" where the additional methyl group creates a more hindered bay region. nih.gov In the case of this compound, the three adjacent methyl groups would introduce considerable steric strain, potentially distorting the aromatic system and influencing its fit with both activating and detoxifying enzymes. The lack of carcinogenic activity reported for 1,7,12-trimethyl- and 2,7,12-trimethylbenz[a]anthracenes further underscores the profound effect of methyl group positioning on the biological outcome. nih.gov

The following table summarizes the comparative carcinogenic activity of various methylated benz(a)anthracene derivatives, illustrating the structure-activity relationships.

| Compound | Carcinogenic Activity | Reference |

| Benz(a)anthracene | Weak | nih.gov |

| 6,8-Dimethylbenz(a)anthracene | Enhanced activity compared to Benz(a)anthracene | nih.gov |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | Potent carcinogen | nih.gov |

| 7,11,12-Trimethylbenz(a)anthracene | Lower activity than DMBA | nih.gov |

| 1,7,12-Trimethylbenz(a)anthracene | Inactive | nih.gov |

| 2,7,12-Trimethylbenz(a)anthracene | Inactive | nih.gov |

| 7,8,12-Trimethylbenz(a)anthracene | Leukemogenic | nih.gov |

Environmental Occurrence, Fate, and Degradation Pathways

Environmental Sources and Distribution of Alkylated Benz(a)anthracenes

Alkylated polycyclic aromatic hydrocarbons, including 6,7,8-trimethylbenz(a)anthracene, are introduced into the environment from a variety of sources, which are broadly categorized as petrogenic and pyrogenic.

Petrogenic Sources : These are derived from uncombusted petroleum and its products. Alkylated PAHs are typically more abundant in petrogenic materials compared to their parent, unsubstituted PAHs. researchgate.net Major sources include crude oil spills, runoff from roads containing asphalt (B605645) and bitumen, tire wear, and fuel and oil leaks from vehicles. nih.gov In areas of fossil fuel extraction, coal particle scattering and the weathering of coal gangue contribute significantly to soil contamination with APAHs. nih.gov

Pyrogenic Sources : These result from the incomplete combustion of organic materials. While pyrogenic processes tend to produce a higher proportion of unsubstituted PAHs due to the high temperatures eliminating alkyl side chains, alkylated derivatives are still formed. researchgate.net Sources include vehicle exhaust, industrial emissions, and the burning of coal and biomass. nih.gov

Once released, these compounds are widely distributed in the environment due to their chemical properties. Being largely insoluble in water and having low vapor pressures, they strongly adsorb to particulate matter, which facilitates their transport in air and water. epa.gov Consequently, alkylated benz(a)anthracenes are commonly found in soil, aquatic sediments, and road runoff. nih.govepa.gov Studies have shown that in heavily contaminated areas, such as coalfields, APAHs can constitute the majority of polycyclic aromatic compound pollution, with concentrations far exceeding those of the 16 priority PAHs typically monitored by the U.S. Environmental Protection Agency. nih.gov

Table 1: Sources and Environmental Reservoirs of Alkylated Benz(a)anthracenes

| Category | Specific Sources | Primary Environmental Sinks |

|---|---|---|

| Petrogenic | Crude oil, asphalt, bitumen, tire wear, fuel/oil leaks | Soil, aquatic sediments, road dust |

| Pyrogenic | Vehicle exhaust, coal & biomass combustion, industrial emissions | Air particulates, soil, sediments |

Biotic Degradation Mechanisms

The persistence of this compound in the environment is counteracted by biotic degradation, primarily carried out by microorganisms such as bacteria and fungi. Alkylated PAHs are generally considered more persistent than their parent compounds. nih.gov

Microorganisms have evolved diverse metabolic pathways to break down PAHs. While specific studies on this compound are limited, the degradation of its parent compound, benz(a)anthracene (B33201), provides a well-established model.

Bacteria, such as Mycobacterium vanbaalenii strain PYR-1, are capable of metabolizing benz(a)anthracene by initiating enzymatic attack at several positions on the aromatic ring structure, including the C-1,2-, C-5,6-, and C-10,11- positions. nih.gov This initial oxidation leads to the formation of dihydroxylated intermediates, which can be further processed through ring cleavage, leading to a cascade of downstream metabolites. nih.gov In contaminated soils, bacteria from the genus Immundisolibacter have been identified as key players in the degradation of benz(a)anthracene. ub.edu

Fungi also play a crucial role in PAH degradation. Ligninolytic (wood-rotting) fungi like Irpex lacteus can transform benz(a)anthracene into benz[a]anthracene-7,12-dione as an initial step. researchgate.net Other fungi, such as Aspergillus terricola, have demonstrated the ability to significantly deplete high molecular weight PAHs, including benz(a)anthracene, in laboratory cultures. researchgate.net The presence of other PAHs in a mixture can significantly influence the degradation rate of a target compound, sometimes leading to slower removal due to complex microbial interactions. ub.edu

Table 2: Identified Metabolites from the Bacterial Degradation of Benz(a)anthracene by Mycobacterium vanbaalenii PYR-1

| Metabolite Class | Example Compounds |

|---|---|

| Dihydroxylated Intermediates | Dihydroxybenz[a]anthracenes |

| Methoxylated Intermediates | 10-hydroxy-11-methoxybenz[a]anthracene, 10,11-dimethoxybenz[a]anthracene |

| Diones | Benz[a]anthracene-7,12-dione |

| Ring-Fission Products | 3-(2-carboxylphenyl)-2-naphthoic acid, 1-(2-hydroxybenzoyl)-2-naphthoic acid |

Source: nih.gov

The initial step in microbial PAH degradation is catalyzed by specific oxygenase enzymes. The type of enzyme system employed differs fundamentally between bacteria and fungi.

Bacterial Enzyme Systems : Bacteria typically initiate PAH degradation using ring-hydroxylating dioxygenases (RHDs) . ub.edu These enzymes incorporate both atoms of a molecular oxygen (O₂) molecule into the aromatic ring, producing a cis-dihydrodiol. This intermediate is a key substrate for subsequent enzymatic reactions that lead to ring cleavage. nih.govub.edu

Fungal Enzyme Systems : Ligninolytic fungi utilize powerful, non-specific extracellular enzymes to attack PAHs. The primary enzymes involved are lignin peroxidases (LiP) and manganese peroxidases (MnP) . researchgate.net Unlike bacterial dioxygenases, these enzymes catalyze a one-electron oxidation of the PAH molecule, generating a cation radical that is unstable and undergoes further spontaneous or enzymatic reactions, often leading to the formation of quinones, such as benz[a]anthracene-7,12-dione. researchgate.net

Table 3: Key Enzyme Systems in the Biodegradation of Benz(a)anthracene

| Organism Type | Primary Enzyme System | Mechanism of Initial Attack | Key Product Type |

|---|---|---|---|

| Bacteria (e.g., Mycobacterium, Immundisolibacter) | Ring-Hydroxylating Dioxygenases (RHDs) | Incorporation of O₂ | cis-Dihydrodiols |

| Fungi (e.g., Irpex lacteus) | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | One-electron oxidation | Quinones |

Abiotic Degradation Processes in Environmental Matrices

In addition to biological breakdown, this compound is subject to abiotic degradation processes, particularly photochemical transformation upon exposure to sunlight.

PAHs are known to be susceptible to photooxidation. When exposed to sunlight, particularly UV radiation, these compounds can be transformed into a variety of photoproducts. nih.gov Studies on the closely related and widely studied 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show that photo-irradiation leads to the formation of several oxidation products. nih.govresearchgate.net These include:

Benz[a]anthracene-7,12-dione : A quinone formed by oxidation at the meso-anthracenic positions (C7 and C12).

Endoperoxides : Such as 7,12-epidioxy-7,12-dihydro-DMBA, formed by the addition of singlet oxygen across the molecule.

Hydroxymethyl derivatives : Resulting from the oxidation of the methyl groups.

It is highly probable that this compound undergoes similar photochemical reactions, leading to the formation of quinones and other oxygenated derivatives when exposed to sunlight in surface waters or on soil surfaces. This process can be a significant pathway for the abiotic degradation of PAHs in the environment. nih.gov

Table 4: Representative Photoproducts from the Irradiation of 7,12-Dimethylbenz[a]anthracene (DMBA)

| Photoproduct Name | Chemical Class |

|---|---|

| Benz[a]anthracene-7,12-dione | Quinone |

| 7,12-Epidioxy-7,12-dihydro-DMBA | Endoperoxide |

| 7-Hydroxymethyl-12-methylbenz[a]anthracene | Hydroxylated PAH |

| 12-Hydroxymethyl-7-methylbenz[a]anthracene | Hydroxylated PAH |

Source: nih.govresearchgate.net

The core aromatic structure of benz(a)anthracene is chemically stable. In the absence of light or microbial activity, its chemical degradation in environmental matrices is generally slow. The most significant factor governing its fate in aquatic and terrestrial systems is its hydrophobicity. epa.gov Due to very low water solubility, this compound will strongly partition from water to organic phases. In soil and sediment, it becomes tightly bound to organic matter, which reduces its bioavailability for microbial uptake and can protect it from chemical and photochemical attack. This sequestration is a primary reason for the long-term persistence of high molecular weight PAHs in contaminated sites. nih.govepa.gov Direct chemical oxidation can occur, but it typically requires strong oxidizing agents not commonly found in the bulk environment.

Environmental Persistence and Bioavailability Studies

Limited specific research data is available for the environmental persistence and bioavailability of this compound. However, general principles of the environmental behavior of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives can be used to infer its likely fate.

The environmental persistence of PAHs is influenced by several factors, including their molecular weight, structure, and the environmental medium in which they are found. epa.gov As a methylated derivative of benz(a)anthracene, this compound is expected to be a persistent organic pollutant. The addition of methyl groups generally increases the lipophilicity and can affect the rate of degradation compared to the parent PAH. epa.gov

Studies on related compounds, such as benz(a)anthracene, indicate that they can persist in the environment, particularly in sediments where they are shielded from light and microbial activity. uri.edu For instance, both benz(a)anthracene and its degradation products have been shown to become protected from further alteration in sediment over time, potentially leading to long-term persistence. uri.edu

Bioavailability of PAHs is a critical factor in determining their potential for bioaccumulation and toxicity. The bioavailability of this compound is expected to be low in aqueous systems due to its high hydrophobicity, as indicated by its computed XLogP3 value of 6.5. nih.gov This suggests a strong tendency to adsorb to organic matter in soil and sediment, reducing its availability to many aquatic organisms.

The degradation of PAHs in the environment can occur through abiotic processes such as photodegradation and biotic processes like microbial metabolism. epa.gov Information on the abiotic degradation of the closely related 7-methylbenz(a)anthracene suggests an atmospheric half-life of about 0.08 days due to reaction with hydroxyl radicals. nih.gov However, in soil and water, degradation is likely to be much slower.

Microbial degradation is a significant pathway for the removal of PAHs from the environment. nih.govnih.gov While specific bacteria capable of degrading this compound have not been identified, numerous microorganisms are known to metabolize the parent compound, benz(a)anthracene. nih.gov The presence of methyl groups can influence the rate and pathway of microbial degradation.

Due to the scarcity of specific experimental data for this compound, the following tables provide computed data and information on related compounds to offer a general understanding of its likely environmental properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₈ | PubChem nih.gov |

| Molecular Weight | 270.4 g/mol | PubChem nih.gov |

| XLogP3 | 6.5 | PubChem nih.gov |

Table 2: Environmental Fate Data for Related Benz(a)anthracene Compounds

| Compound | Environmental Compartment/Process | Finding | Source |

|---|---|---|---|

| Benz(a)anthracene | Marine Ecosystem | Parent compound and degradation products may persist indefinitely in sediment. | Hinga et al., 1987 uri.edu |

| 7-Methylbenz(a)anthracene | Atmosphere | Estimated atmospheric half-life of ~0.08 days due to reaction with hydroxyl radicals. | PubChem nih.gov |

| Benz(a)anthracene | Aquatic Systems | Interim long-term water quality guideline of 0.018 µg/L for the protection of aquatic life. | CCME ccme.ca |

| Benz(a)anthracene | Freshwater Sediment | Interim sediment quality guideline (ISQG) of 31.7 µg/kg dry weight. | CCME ccme.ca |

Q & A

Q. What are the recommended safety protocols when handling 6,7,8-Trimethylbenz(a)anthracene in laboratory settings?

- Methodological Answer : Due to its carcinogenic and teratogenic properties , strict safety measures are required:

- Engineering Controls : Use Class I, Type B biological safety hoods for mixing/preparing the compound to minimize airborne exposure. Local exhaust ventilation is critical for single-exposure hazards .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. OSHA standards (29 CFR 1910.132) mandate employer-led hazard-specific PPE training .

- Decontamination : Employ HEPA-filtered vacuums or wet methods for cleanup; dry sweeping is prohibited .

- Emergency Measures : Install eyewash stations and showers, and ensure immediate medical consultation for exposure .

Q. How can researchers detect and quantify this compound in environmental or biological samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) with hydrogen carrier gas for separation. Retention indices (e.g., 2871) aid identification .

- High-Performance Liquid Chromatography (HPLC) : Monolithic RP-18 columns achieve high theoretical plates (≥80,000/m) and capacity factors (3.9–4.6) for anthracene derivatives. Pressure limits ≤30 bar ensure column stability .

- Fluorescence Spectroscopy : Calibrate using molar extinction coefficients (e.g., anthracene: 9.5 × 10³ M⁻¹ cm⁻¹) and proportionality constants (k’ = 0.30) for quantitation .

Advanced Research Questions

Q. What experimental models are used to study the leukemogenic potential of this compound, and how do dosing regimens affect outcomes?

- Methodological Answer :

- In Vivo Rat Models : Female L-E strain rats are injected with pulse-doses (35 mg/kg at 10-day intervals). Leukemia incidence correlates with dose frequency (e.g., 1–5 doses over 100 days) .

- Dose-Response Analysis : Table II in shows a 100% leukemia incidence with 5 doses vs. 0% with 1 dose, highlighting the need for controlled pulse regimens.

- Cytogenetic Monitoring : Bone marrow karyotyping reveals chromosomal aberrations (e.g., trisomy, translocations) as biomarkers of carcinogenic progression .

Q. How do structural variations in methyl substitution impact the carcinogenic activity of benz(a)anthracene derivatives?

- Methodological Answer :

- Isomer-Specific Effects : 7,8,12-Trimethylbenz(a)anthracene (7,8,12-TMBA) induces leukemia more rapidly than 6,8,12-TMBA, suggesting methyl position influences metabolic activation .

- Mechanistic Studies : Compare cytochrome P450-mediated epoxidation patterns using LC-MS/MS. For example, 7,12-dimethyl derivatives form DNA-adducting diol epoxides, while trimethyl variants may favor alternative pathways .

- Computational Modeling : Density functional theory (DFT) predicts reactivity of methyl-substituted aromatic rings, linking electronic effects to carcinogenicity .

Q. What methodologies resolve contradictions in reported metabolic pathways or degradation kinetics of this compound?

- Methodological Answer :

- Microbial Degradation Kinetics : Use Aspergillus sydowii cultures to assess Langmuir/Temkin models (R² = 0.976–0.982). Monitor half-life (t₁/₂) reductions at increasing anthracene concentrations (100–500 mg/L) .

- Contradiction Analysis : Discrepancies in dimerization thresholds (e.g., 18 GPa vs. 1.8 g/cm³ density) are resolved via shockwave experiments paired with AIREBO molecular dynamics simulations .

- Metabolomic Profiling : Combine high-resolution mass spectrometry (HRMS) with isotope tracing to distinguish hydroxylated metabolites (e.g., 3-hydroxy derivatives) from artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.